4-Azidobutylamine (CAS: 88192-20-5) is a highly versatile heterobifunctional linker featuring a primary amine and an azide group separated by a flexible four-carbon alkyl chain. In industrial and laboratory procurement, it serves as a critical building block for PROTAC synthesis, bioconjugation, and nanomaterial functionalization . The molecule enables seamless integration of amine-reactive chemistries (such as NHS-ester coupling or reductive amination) with azide-alkyne cycloadditions (CuAAC or SPAAC). Unlike generic aliphatic amines, 4-azidobutylamine is specifically procured for its optimal spacer length, which balances steric relief with aqueous processability, making it a benchmark reagent for synthesizing click-ready macromolecules, targeted degraders, and functionalized surfaces .
Substituting 4-azidobutylamine with shorter (e.g., 2-azidoethylamine) or longer (e.g., 6-azidohexylamine) analogs introduces severe procurement and process liabilities. Shorter two-carbon spacers not only suffer from restricted conformational flexibility—leading to steric clashes at solid-liquid interfaces or within enzymatic pockets—but also present significant handling risks due to their potent mutagenicity, which mimics inorganic azide [1]. Conversely, extending the aliphatic chain to six carbons drastically increases hydrophobicity, causing poor solubility, premature precipitation in aqueous PROTAC formulations, and hydrophobic aggregation during polymer crosslinking . Therefore, generic substitution compromises both the safety profile of the scale-up process and the thermodynamic stability of the final conjugate.
During industrial scale-up, the toxicity profile of azide-containing precursors dictates handling protocols and compliance costs. In standard Ames test models (S. typhimurium) evaluating azide metabolite conversion, 2-azidoethylamine exhibits potent mutagenicity with an efficiency and spectrum comparable to inorganic azide [1]. In stark contrast, 4-azidobutylamine is classified as weakly or non-mutagenic under the same conditions [1].
| Evidence Dimension | Mutagenic potential (Ames test) |
| Target Compound Data | Classified as weakly or non-mutagenic |
| Comparator Or Baseline | 2-Azidoethylamine (highly mutagenic, equivalent to inorganic azide) |
| Quantified Difference | Qualitative elimination of potent mutagenic activity |
| Conditions | S. typhimurium metabolic conversion assays |
Eliminating potent mutagens from the synthetic supply chain drastically reduces Environmental, Health, and Safety (EHS) compliance costs and handling risks during procurement and scale-up.
Linker hydrophobicity directly impacts the processability of PROTACs and bioconjugates in aqueous media. 4-Azidobutylamine maintains clear solutions (≥ 2.08 mg/mL) in standard aqueous co-solvent formulations without inducing aggregation . By comparison, extending the spacer to six carbons (6-azidohexylamine) significantly increases the LogP, which limits solubility in organic/aqueous mixtures and induces hydrophobic collapse during polymer crosslinking and formulation [1].
| Evidence Dimension | Aqueous solubility and aggregation behavior |
| Target Compound Data | Maintains clear solutions (≥ 2.08 mg/mL) in standard co-solvents |
| Comparator Or Baseline | 6-Azidohexylamine (induces poor solubility and hydrophobic aggregation) |
| Quantified Difference | Prevention of premature precipitation in aqueous media |
| Conditions | PROTAC formulation and aqueous polymer crosslinking |
Selecting the C4 spacer prevents costly material loss due to premature precipitation during complex PROTAC formulation and aqueous bioconjugation.
When functionalizing sterically constrained environments, spacer length dictates coupling efficiency. In DNA methyltransferase (M.HhaI) labeling and multi-walled carbon nanotube (MWCNT) functionalization, the four-carbon spacer of 4-azidobutylamine provides sufficient steric relief to enable complete coupling turnover [1]. Conversely, bulkier or shorter linkers (e.g., 8-modified N-adenosylaziridine) fail to couple efficiently, yielding nearly 0% protection or functionalization due to severe steric clash at the solid-liquid interface or within the enzymatic pocket [1].
| Evidence Dimension | Coupling efficiency / Steric accessibility |
| Target Compound Data | Complete coupling turnover / >90% yield on solid surfaces |
| Comparator Or Baseline | Shorter/bulkier linkers (nearly 0% coupling due to steric clash) |
| Quantified Difference | Shift from near 0% to complete coupling turnover |
| Conditions | CuAAC on MWCNTs and M.HhaI enzymatic pockets |
The four-carbon spacer guarantees the exact steric relief required to achieve quantitative yields in solid-phase or sterically constrained bioconjugations, minimizing reagent waste.
Ideal for constructing targeted protein degraders where the C4 chain maintains the necessary hydrophilic-lipophilic balance to prevent aqueous precipitation during formulation, outperforming more hydrophobic C6 alternatives .
Selected for industrial-scale combinatorial chemistry and peptoid synthesis due to its non-mutagenic handling profile, drastically reducing EHS compliance costs compared to shorter, highly mutagenic two-carbon azidoamines [1].
The preferred linker for grafting onto multi-walled carbon nanotubes (MWCNTs) or polydopamine-coated magnetic nanoparticles, providing sufficient steric relief to ensure near-quantitative yields in subsequent CuAAC click reactions[2].